![molecular formula C23H28N2O5S B7456801 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide selectively inhibits EGFR T790M mutation, which is a gatekeeper mutation that confers resistance to first-generation EGFR TKIs. It binds to the ATP-binding site of the EGFR kinase domain and prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide has been shown to have potent antitumor activity in preclinical models of NSCLC. It has also demonstrated favorable pharmacokinetic and pharmacodynamic properties, such as high oral bioavailability, good tissue penetration, and sustained inhibition of EGFR T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide is its high selectivity for EGFR T790M mutation, which minimizes off-target effects and toxicity. However, its efficacy may be limited by the emergence of secondary mutations or alternative signaling pathways that bypass EGFR inhibition. In addition, the optimal dosing and treatment duration of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide in different patient populations are still under investigation.
Zukünftige Richtungen
There are several potential future directions for the development and application of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide. These include:
1. Combination therapy with other targeted agents or immunotherapies to overcome resistance mechanisms and enhance antitumor activity.
2. Identification of biomarkers that can predict response to 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide and guide patient selection.
3. Optimization of dosing and treatment schedules based on pharmacokinetic and pharmacodynamic data.
4. Evaluation of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide in other cancer types that harbor EGFR T790M mutation, such as breast and colorectal cancer.
5. Development of next-generation EGFR TKIs that can overcome the limitations of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide and target additional resistance mechanisms.
Synthesemethoden
The synthesis of 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide involves several steps, including the preparation of 4-acetylphenol, 4-bromoacetophenone, and 3-(azepan-1-ylsulfonyl)-4-methylphenylboronic acid. These compounds are then reacted with each other in the presence of a palladium catalyst to form the final product, 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. 2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide has also been investigated in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17-7-10-20(15-22(17)31(28,29)25-13-5-3-4-6-14-25)24-23(27)16-30-21-11-8-19(9-12-21)18(2)26/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGMADMMRZRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

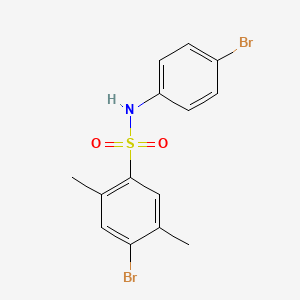
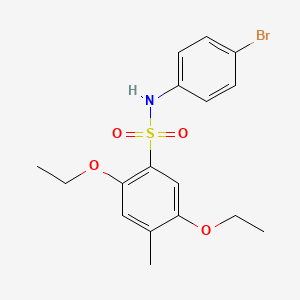
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
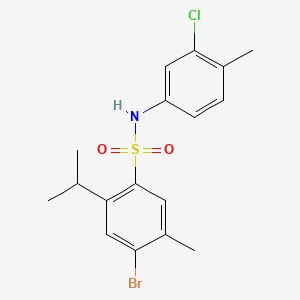
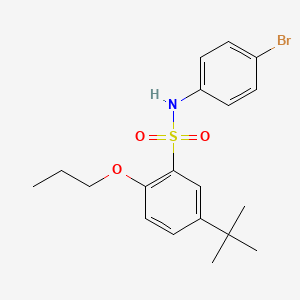




![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
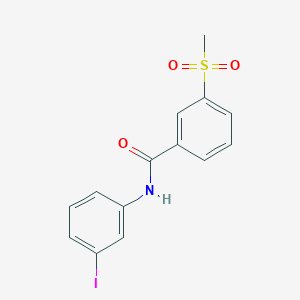

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
